4-Pentylbiphenyl

Description

BenchChem offers high-quality 4-Pentylbiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Pentylbiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pentyl-4-phenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20/c1-2-3-5-8-15-11-13-17(14-12-15)16-9-6-4-7-10-16/h4,6-7,9-14H,2-3,5,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFUOTAQBVGAZPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064566 |

Source

|

| Record name | 1,1'-Biphenyl, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7116-96-3, 69856-10-6 |

Source

|

| Record name | 4-Pentyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7116-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Biphenyl, 4-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007116963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069856106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 4-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1'-Biphenyl, 4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pentylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTS9KSZ5HQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Pentylbiphenyl: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Pentylbiphenyl, a biphenyl (B1667301) derivative of interest in materials science and as a synthetic intermediate. This document details its chemical structure, physicochemical properties, and a recommended synthetic protocol. All quantitative data is presented in clear, tabular formats for ease of reference. Furthermore, this guide includes a detailed experimental workflow for its synthesis via the Suzuki-Miyaura coupling reaction, a cornerstone of modern organic chemistry.

Chemical Structure and Identification

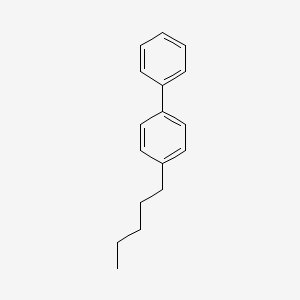

4-Pentylbiphenyl, also known as 4-n-pentylbiphenyl, is an organic compound featuring a biphenyl core substituted with a pentyl group at the 4-position.

| Identifier | Value |

| IUPAC Name | 4-pentyl-1,1'-biphenyl |

| CAS Number | 7116-96-3[1] |

| Molecular Formula | C₁₇H₂₀[1] |

| Molecular Weight | 224.34 g/mol [1] |

| SMILES | CCCCCC1=CC=C(C=C1)C2=CC=CC=C2 |

| InChI Key | IFUOTAQBVGAZPR-UHFFFAOYSA-N |

graph "Chemical_Structure_of_4_Pentylbiphenyl" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for the biphenyl core C1 [pos="0,1.5!", label=""]; C2 [pos="-1.3,0.75!", label=""]; C3 [pos="-1.3,-0.75!", label=""]; C4 [pos="0,-1.5!", label=""]; C5 [pos="1.3,-0.75!", label=""]; C6 [pos="1.3,0.75!", label=""]; C7 [pos="2.6,1.5!", label=""]; C8 [pos="3.9,0.75!", label=""]; C9 [pos="3.9,-0.75!", label=""]; C10 [pos="2.6,-1.5!", label=""];

// Define nodes for the pentyl group P1 [pos="-2.6,1.5!", label="CH2"]; P2 [pos="-3.9,0.75!", label="CH2"]; P3 [pos="-5.2,1.5!", label="CH2"]; P4 [pos="-6.5,0.75!", label="CH2"]; P5 [pos="-7.8,1.5!", label="CH3"];

// Draw the bonds for the biphenyl core C1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C6 [label=""]; C6 -- C1 [label=""]; C6 -- C7 [label=""]; C7 -- C8 [label=""]; C8 -- C9 [label=""]; C9 -- C10 [label=""]; C10 -- C5 [label=""];

// Draw the bonds for the pentyl group C2 -- P1 [label=""]; P1 -- P2 [label=""]; P2 -- P3 [label=""]; P3 -- P4 [label=""]; P4 -- P5 [label=""];

// Add labels for the rings benzene1 [label="C", pos="-0.05,0!"]; benzene2 [label="C", pos="2.55,0!"]; }

Chemical structure of 4-Pentylbiphenyl.

Physicochemical Properties

4-Pentylbiphenyl is a colorless liquid at room temperature. A summary of its key physical and chemical properties is provided below.

| Property | Value | Source |

| Physical State | Liquid at 25 °C | - |

| Boiling Point | 167 °C | - |

| Molecular Weight | 224.34 g/mol | [1] |

Spectroscopic Data

Mass Spectrometry

The electron ionization mass spectrum of 4-Pentylbiphenyl shows a molecular ion peak ([M]⁺) at m/z = 224, which is consistent with its molecular weight.[2] Key fragmentation peaks are observed at m/z values of 167, 166, 165, 152, and 115.[2]

| m/z | Relative Intensity | Assignment |

| 224 | 32.2 | [M]⁺ |

| 167 | 100.0 | [M - C₄H₉]⁺ |

| 166 | 4.4 | [M - C₄H₁₀]⁺ |

| 165 | 11.8 | [C₁₃H₉]⁺ |

| 152 | 7.1 | [C₁₂H₈]⁺ |

| 115 | 1.3 | [C₉H₇]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum of 4-Pentylbiphenyl exhibits characteristic absorption bands for aromatic and aliphatic C-H stretching, as well as aromatic C=C stretching.

| Wavenumber (cm⁻¹) | Assignment |

| 3026 | Aromatic C-H stretch |

| 2955, 2926, 2854 | Aliphatic C-H stretch |

| 1602, 1485 | Aromatic C=C stretch |

| 1455 | CH₂ bend |

| 837 | p-Substituted benzene (B151609) C-H out-of-plane bend |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted):

-

δ 7.5-7.2 ppm (m, 9H): Aromatic protons of the biphenyl group.

-

δ 2.6 ppm (t, 2H): Methylene protons adjacent to the aromatic ring (-CH₂-Ar).

-

δ 1.6 ppm (m, 2H): Methylene protons beta to the aromatic ring (-CH₂-CH₂-Ar).

-

δ 1.3 ppm (m, 4H): Methylene protons of the pentyl chain (-CH₂-CH₂-CH₂-).

-

δ 0.9 ppm (t, 3H): Methyl protons of the pentyl group (-CH₃).

¹³C NMR (Predicted):

-

δ 142-138 ppm: Quaternary aromatic carbons.

-

δ 129-126 ppm: Aromatic CH carbons.

-

δ 35 ppm: Methylene carbon adjacent to the aromatic ring (-CH₂-Ar).

-

δ 31 ppm: Methylene carbons of the pentyl chain.

-

δ 22 ppm: Methylene carbon beta to the methyl group.

-

δ 14 ppm: Methyl carbon (-CH₃).

Synthesis of 4-Pentylbiphenyl

The most common and efficient method for the synthesis of 4-Pentylbiphenyl is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between a boronic acid and an organohalide.

Reaction Scheme

Suzuki-Miyaura coupling for the synthesis of 4-Pentylbiphenyl.

Experimental Protocol

This protocol is adapted from established procedures for Suzuki-Miyaura couplings of similar biphenyl compounds.[3]

Materials:

-

Phenylboronic acid

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Diethyl ether or Ethyl acetate

-

Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylboronic acid (1.1 eq), 1-bromo-4-pentylbenzene (1.0 eq), and the base (e.g., K₂CO₃, 2.0 eq).

-

Catalyst Addition: Add the palladium catalyst. If using Pd(OAc)₂ (0.02 eq), also add a ligand such as PPh₃ (0.04 eq). If using Pd(PPh₃)₄ (0.02 eq), no additional ligand is needed.

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 3:1:1 ratio), to the flask via syringe.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (1-bromo-4-pentylbenzene) is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and transfer it to a separatory funnel.

-

Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a non-polar eluent such as hexane, to obtain pure 4-Pentylbiphenyl.

-

References

An In-depth Technical Guide on the Nematic Phase Transition of 4-Pentylbiphenyl (5CB)

This guide provides a comprehensive overview of the nematic phase transition of 4-Pentylbiphenyl, a cornerstone liquid crystal material in research and display technology. Tailored for researchers, scientists, and professionals in drug development, this document details the thermodynamic properties, experimental determination, and molecular underpinnings of this critical material property.

Core Concepts: The Mesophase of 4-Pentylbiphenyl

4-Pentylbiphenyl, commonly known as 5CB, is a calamitic (rod-shaped) liquid crystal renowned for its nematic phase at temperatures accessible for a wide range of applications.[1][2][3][4][5] Its molecular structure, consisting of a rigid biphenyl (B1667301) core and a flexible pentyl chain, is key to its liquid crystalline behavior.[2][5] The polar cyano group introduces a significant dipole moment, influencing the intermolecular interactions that drive the formation of the nematic phase.[5] In this phase, the molecules exhibit long-range orientational order, aligning along a common director, while lacking long-range positional order, thus allowing the substance to flow like a liquid.

The thermal journey of 5CB from a solid to an isotropic liquid is marked by distinct phase transitions. As the temperature increases, 5CB transitions from a crystalline solid to a nematic liquid crystal and subsequently to an isotropic liquid.[2][4] The temperatures at which these transitions occur are fundamental parameters for any application.

Quantitative Data: Phase Transition Temperatures

The phase transition temperatures of 4-Pentylbiphenyl have been extensively studied and are well-established. The key transitions are the melting point (crystal to nematic) and the clearing point (nematic to isotropic). The following table summarizes the reported values. It is important to note that minor variations in these temperatures can arise from differences in sample purity and experimental conditions.[2]

| Phase Transition | Temperature (°C) | Temperature (K) |

| Crystal to Nematic (TKN) | ~22.5 | ~295.6 |

| Nematic to Isotropic (TNI) | ~35.0 | ~308.15 |

Note: These are typical values cited in the literature.[1][2][3][4][5] Some studies have reported a slightly broader range for the nematic to isotropic transition, for instance, between 31.1 °C and 34.4 °C.[6]

Experimental Protocols for Phase Transition Determination

The determination of liquid crystal phase transition temperatures is primarily accomplished through two complementary techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. Phase transitions are accompanied by a change in enthalpy, which is detected by the DSC instrument as a peak in the heat flow curve.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of 4-Pentylbiphenyl (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific heating and cooling rate, typically ranging from 0.5 to 20 K/min.[7]

-

Thermal Cycling: The sample is subjected to a controlled temperature program, which usually involves heating the sample to the isotropic phase, followed by a controlled cooling ramp. A second heating run is often performed to ensure thermal history does not affect the results.

-

Data Analysis: The phase transition temperatures are determined from the onset or peak of the endothermic peaks observed during heating. The enthalpy change (ΔH) associated with each transition can also be calculated from the area of the peaks.

Polarized Optical Microscopy (POM)

POM is a qualitative and quantitative technique that utilizes polarized light to observe the unique optical textures of different liquid crystal phases. The birefringence of the nematic phase makes it optically active under cross-polarizers, while the isotropic phase is dark.

Methodology:

-

Sample Preparation: A small amount of 4-Pentylbiphenyl is placed between a microscope slide and a coverslip. The sample is then heated to its isotropic phase to ensure a uniform thin film.

-

Hot Stage Setup: The prepared slide is placed on a hot stage, which allows for precise temperature control and variation.

-

Observation under Polarized Light: The sample is observed through a polarizing microscope with crossed polarizers.

-

Temperature Ramping and Observation: The temperature is slowly increased and decreased across the phase transition points. The transition from the crystalline to the nematic phase is marked by the appearance of a birefringent, often textured, image from a dark field. The transition from the nematic to the isotropic phase is identified by the complete disappearance of birefringence, resulting in a dark field of view. The temperature at which these changes occur is recorded as the transition temperature.

Visualizing the Process and Concepts

To further elucidate the experimental workflow and the relationship between the molecular structure and the nematic phase, the following diagrams are provided.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 5. Buy 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [smolecule.com]

- 6. Phase transition and dewetting of a 5CB liquid crystal thin film on a topographically patterned substrate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. akjournals.com [akjournals.com]

Synthesis of 4-cyano-4'-pentylbiphenyl (5CB)

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-cyano-4'-pentylbiphenyl (B1218408) (5CB) is a nematic liquid crystal that holds a significant place in the history and development of liquid crystal displays (LCDs). First synthesized in 1972 by George William Gray, Ken Harrison, and J.A. Nash, its room temperature nematic phase was a critical breakthrough that enabled the practical application of liquid crystal technology.[1] 5CB's molecular structure, consisting of a rigid biphenyl (B1667301) core with a flexible pentyl chain and a polar cyano group, gives rise to its unique liquid crystalline properties. This document provides a comprehensive technical overview of the primary synthetic routes to 5CB, including detailed experimental protocols, quantitative data, and characterization of key intermediates.

Physicochemical Properties of 5CB

| Property | Value |

| Molecular Formula | C₁₈H₁₉N |

| Molar Mass | 249.36 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 24 °C |

| Nematic-Isotropic Transition | 35 °C |

Classical

The classical synthesis of 5CB, as developed by Gray and his team, is a multi-step process starting from biphenyl. This route involves the sequential introduction of the bromo, pentanoyl, pentyl, and finally the cyano group onto the biphenyl scaffold.

Experimental Protocols

Step 1: Synthesis of 4-Bromobiphenyl

This step involves the electrophilic bromination of biphenyl.

-

Materials: Biphenyl, Bromine, Iron(III) bromide (FeBr₃), Dichloromethane (B109758) (CH₂Cl₂).

-

Procedure:

-

In a flask equipped with a dropping funnel and a stirrer, dissolve biphenyl (1.0 eq) in dichloromethane.

-

Add catalytic amounts of iron(III) bromide.

-

Slowly add a solution of bromine (1.1 eq) in dichloromethane from the dropping funnel at room temperature.

-

Stir the reaction mixture until the bromine color disappears.

-

Quench the reaction with an aqueous solution of sodium bisulfite.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by recrystallization from ethanol (B145695) to yield 4-bromobiphenyl.

-

Step 2: Synthesis of 1-(4'-bromo-[1,1'-biphenyl]-4-yl)pentan-1-one

This step is a Friedel-Crafts acylation of 4-bromobiphenyl.[2]

-

Materials: 4-Bromobiphenyl, Valeroyl chloride, Aluminum chloride (AlCl₃), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Suspend aluminum chloride (1.2 eq) in dichloromethane and cool the mixture to 0 °C.

-

Slowly add valeroyl chloride (1.1 eq) to the suspension.

-

Add a solution of 4-bromobiphenyl (1.0 eq) in dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture onto crushed ice and hydrochloric acid.

-

Extract the product with dichloromethane, wash the organic layer with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by column chromatography or recrystallization.

-

Step 3: Synthesis of 4-Bromo-4'-pentylbiphenyl

This step involves the reduction of the ketone to an alkyl chain via a Wolff-Kishner reduction.[1]

-

Materials: 1-(4'-bromo-[1,1'-biphenyl]-4-yl)pentan-1-one, Hydrazine (B178648) hydrate (B1144303), Potassium hydroxide (B78521) (KOH), Diethylene glycol.

-

Procedure:

-

To a flask containing diethylene glycol, add the ketone from the previous step (1.0 eq), potassium hydroxide (4.0 eq), and hydrazine hydrate (3.0 eq).

-

Heat the mixture to reflux for 1-2 hours.

-

Increase the temperature to distill off water and excess hydrazine.

-

Continue to heat the reaction mixture at a higher temperature (around 180-200 °C) for several hours.

-

Cool the reaction mixture, add water, and extract the product with an organic solvent like ether.

-

Wash the organic layer with water and brine, dry over a drying agent, and remove the solvent.

-

Purify the product by column chromatography or recrystallization.

-

Step 4: Synthesis of 4-Cyano-4'-pentylbiphenyl (5CB)

The final step is the cyanation of the bromo-substituted biphenyl using a Rosenmund-von Braun reaction.[1]

-

Materials: 4-Bromo-4'-pentylbiphenyl, Copper(I) cyanide (CuCN), Dimethylformamide (DMF).

-

Procedure:

-

In a flask, combine 4-bromo-4'-pentylbiphenyl (1.0 eq) and copper(I) cyanide (1.2 eq) in DMF.

-

Heat the reaction mixture to reflux for several hours.

-

Cool the mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with a suitable organic solvent (e.g., toluene (B28343) or ether).

-

Wash the organic layer with water and brine, and dry over a drying agent.

-

After solvent evaporation, purify the crude 5CB by column chromatography followed by recrystallization from a suitable solvent like hexane (B92381) or ethanol.

-

Quantitative Data for Classical Synthesis

| Step | Reactants | Product | Typical Yield |

| 1 | Biphenyl, Br₂ | 4-Bromobiphenyl | 60-70% |

| 2 | 4-Bromobiphenyl, Valeroyl chloride | 1-(4'-bromo-[1,1'-biphenyl]-4-yl)pentan-1-one | 70-80% |

| 3 | 1-(4'-bromo-[1,1'-biphenyl]-4-yl)pentan-1-one, H₂NNH₂ | 4-Bromo-4'-pentylbiphenyl | 80-90% |

| 4 | 4-Bromo-4'-pentylbiphenyl, CuCN | 4-Cyano-4'-pentylbiphenyl | 70-85% |

Modern Synthetic Routes to 5CB

Modern organic synthesis offers more efficient and versatile methods for constructing the biphenyl core of 5CB, primarily through transition-metal-catalyzed cross-coupling reactions.

Suzuki Coupling

The Suzuki coupling reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide, catalyzed by a palladium complex.

Experimental Protocol for Suzuki Coupling

-

Materials: 4-Pentylphenylboronic acid, 4-Bromobenzonitrile, Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0)), Base (e.g., Potassium carbonate), Solvent (e.g., Toluene, water).

-

Procedure:

-

To a degassed mixture of toluene and water, add 4-pentylphenylboronic acid (1.1 eq), 4-bromobenzonitrile (1.0 eq), and potassium carbonate (2.0 eq).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Heat the reaction mixture to reflux under an inert atmosphere for several hours.

-

Monitor the reaction progress by TLC or GC.

-

After completion, cool the reaction, separate the organic layer, and wash with water and brine.

-

Dry the organic layer, remove the solvent, and purify the product by column chromatography and/or recrystallization.

-

Grignard Reagent Based Synthesis

A Grignard reagent can be used to form the pentylbiphenyl core, which can then be cyanated.

Experimental Protocol for Grignard-based Synthesis

-

Materials: 4-Bromobiphenyl, Magnesium turnings, 1-Bromopentane (B41390), Anhydrous ether, Copper(I) cyanide.

-

Procedure:

-

Prepare the Grignard reagent by reacting 4-bromobiphenyl with magnesium turnings in anhydrous ether.

-

In a separate flask, prepare another Grignard reagent from 1-bromopentane and magnesium.

-

Couple the two Grignard reagents in the presence of a suitable catalyst (e.g., a copper salt) to form 4-pentylbiphenyl (B1172339).

-

The resulting 4-pentylbiphenyl would then need to be functionalized, for instance, by bromination followed by cyanation as described in the classical synthesis.

-

Ullmann Coupling

The Ullmann reaction involves the copper-promoted coupling of two aryl halides.

Experimental Protocol for Ullmann Coupling

-

Materials: 4-Bromopentylbenzene, 4-Bromobenzonitrile, Copper powder.

-

Procedure:

-

A mixture of 4-bromopentylbenzene and 4-bromobenzonitrile is heated at high temperature with activated copper powder.

-

The reaction often requires harsh conditions and can lead to a mixture of homo-coupled and cross-coupled products, necessitating careful purification.

-

Quantitative Data for Modern Synthetic Routes

| Method | Reactants | Product | Typical Yield |

| Suzuki Coupling | 4-Pentylphenylboronic acid, 4-Bromobenzonitrile | 4-Cyano-4'-pentylbiphenyl | 85-95% |

| Grignard-based | 4-Bromobiphenyl, 1-Bromopentane (multi-step) | 4-Cyano-4'-pentylbiphenyl | Variable, generally lower overall yield |

| Ullmann Coupling | 4-Bromopentylbenzene, 4-Bromobenzonitrile | 4-Cyano-4'-pentylbiphenyl | Moderate, often with side products |

Characterization of Key Intermediates and Final Product

The identity and purity of the synthesized compounds are confirmed by standard analytical techniques.

Spectroscopic Data

-

4-Bromobiphenyl:

-

¹H NMR (CDCl₃): δ 7.60-7.30 (m, 9H).

-

MS (EI): m/z 232/234 (M⁺).

-

-

4-Bromo-4'-pentylbiphenyl:

-

¹H NMR (CDCl₃): δ 7.50 (d, 2H), 7.45 (d, 2H), 7.39 (d, 2H), 7.20 (d, 2H), 2.63 (t, 2H), 1.65 (m, 2H), 1.35 (m, 4H), 0.90 (t, 3H).

-

¹³C NMR (CDCl₃): δ 143.0, 140.1, 138.8, 131.8, 128.9, 128.5, 127.0, 121.2, 35.5, 31.5, 31.0, 22.5, 14.0.

-

MS (EI): m/z 302/304 (M⁺).[3]

-

-

4-Cyano-4'-pentylbiphenyl (5CB):

-

¹H NMR (CDCl₃): δ 7.68 (d, 2H), 7.62 (d, 2H), 7.53 (d, 2H), 7.26 (d, 2H), 2.64 (t, 2H), 1.66 (m, 2H), 1.35 (m, 4H), 0.91 (t, 3H).

-

¹³C NMR (CDCl₃): δ 145.3, 142.9, 132.6, 129.1, 127.7, 127.1, 119.1, 110.9, 35.6, 31.5, 31.0, 22.5, 14.0.

-

IR (KBr, cm⁻¹): 2927 (C-H), 2225 (C≡N), 1605, 1493 (C=C).

-

MS (EI): m/z 249 (M⁺).

-

Experimental Workflow

The overall process from starting materials to the purified final product involves a series of key laboratory operations.

Conclusion

The synthesis of 4-cyano-4'-pentylbiphenyl can be accomplished through various routes. The classical synthesis, while historically significant, involves multiple steps with potentially harsh conditions. Modern cross-coupling reactions, particularly the Suzuki coupling, offer a more efficient and high-yielding alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale, and the need to avoid certain reaction conditions. Careful purification and thorough characterization are essential to obtain 5CB of the high purity required for its applications in liquid crystal devices and materials science research.

References

An In-depth Technical Guide to the Physical Properties of 5CB Liquid Crystal

Introduction

4-cyano-4'-pentylbiphenyl, commonly known as 5CB, is a paramount material in the field of liquid crystal science. First synthesized in 1972 by George William Gray's group at the University of Hull, 5CB was one of the first room-temperature nematic liquid crystals, a discovery that was instrumental in the development of liquid crystal displays (LCDs).[1][2] Its well-characterized nature, chemical stability, and accessible nematic phase between approximately 22.5°C and 35.0°C make it an ideal model system for fundamental research and a benchmark for applied materials science.[1][3] This guide provides a comprehensive overview of the core physical properties of 5CB, intended for researchers, scientists, and professionals in materials and drug development.

Molecular and Structural Properties

5CB is a calamitic (rod-shaped) liquid crystal composed of a rigid biphenyl (B1667301) core, a flexible pentyl (C5H11) alkyl chain at one end, and a strongly polar cyano (-CN) group at the other.[4] This molecular structure is the origin of its anisotropic properties. The molecule's length is approximately 20 Å.[1] The polar cyano group results in a significant dipole moment, leading to a large positive dielectric anisotropy, which is crucial for its use in electro-optical devices.[3][5]

Thermophysical Properties: Phase Transitions

5CB exhibits a well-defined thermotropic liquid crystal behavior, transitioning between crystalline, nematic, and isotropic phases with changes in temperature. The transition temperatures are critical parameters for any application.

| Property | Symbol | Temperature (°C) | Reference |

| Crystal to Nematic Transition | TCN | ~22.5 | [1][3][6] |

| Nematic to Isotropic Transition (Clearing Point) | TNI | ~35.0 | [1][3][7] |

Note: Reported values can vary slightly depending on the purity of the sample and the measurement technique. For instance, some studies report TCN as high as 24°C and TNI up to 35.4°C.[3]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

Phase transition temperatures and their associated enthalpy changes are precisely measured using Differential Scanning Calorimetry (DSC).

-

Sample Preparation: A small, accurately weighed sample of 5CB (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in the DSC furnace.

-

Thermal Program: The furnace is subjected to a controlled temperature program, typically heating and cooling at a constant rate (e.g., 5-10 °C/min) across the temperature range of interest.

-

Data Acquisition: The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

Analysis: Phase transitions are identified as endothermic (melting) or exothermic (crystallization) peaks in the heat flow versus temperature curve. The peak onset temperature is taken as the transition temperature.

Optical Properties

In the nematic phase, 5CB is an optically anisotropic medium, characterized by two principal refractive indices: the extraordinary refractive index (nₑ) for light polarized parallel to the liquid crystal director, and the ordinary refractive index (nₒ) for light polarized perpendicular to the director. The difference between these is the birefringence (Δn).

| Temperature (°C) | Wavelength (nm) | nₒ | nₑ | Birefringence (Δn) | Reference |

| 25.1 | 589 | 1.5303 | 1.7058 | 0.1755 | [8][9] |

| 25.1 | 633 | 1.5262 | 1.6958 | 0.1696 | [8][9] |

| 30.1 | 589 | 1.5361 | 1.6811 | 0.1450 | [8][9] |

| 30.1 | 633 | 1.5320 | 1.6720 | 0.1400 | [8][9] |

| 34.1 | 589 | 1.5540 | 1.6420 | 0.0880 | [8][9] |

| 34.1 | 633 | 1.5496 | 1.6343 | 0.0847 | [8][9] |

Note: In the isotropic phase (T > 35°C), the material becomes optically isotropic, and nₑ = nₒ.

Experimental Protocol: Abbe Refractometry

The temperature-dependent refractive indices of 5CB are commonly measured using a temperature-controlled Abbe refractometer.

-

Sample Application: A small drop of 5CB is placed on the prism of the Abbe refractometer.

-

Temperature Control: The prism is connected to a circulating water bath to maintain a precise and stable temperature.[8][10]

-

Alignment: For nematic phase measurements, the surface of the prism is treated with an alignment layer (e.g., rubbed polyimide) to induce a uniform director orientation. A polarizer is placed in the light path.

-

Measurement of nₒ and nₑ:

-

To measure nₒ, the polarizer is oriented perpendicular to the director alignment direction.

-

To measure nₑ, the polarizer is oriented parallel to the director alignment direction.

-

-

Data Collection: The boundary line in the refractometer's eyepiece is adjusted to the crosshairs, and the refractive index value is read from the scale. Measurements are repeated at various temperatures.

Dielectric Properties

Similar to its optical properties, the dielectric permittivity of 5CB is anisotropic. The material exhibits a strong positive dielectric anisotropy (Δε = ε|| - ε⊥ > 0), a key requirement for the operation of twisted nematic displays.[5]

| Temperature (°C) | ε⊥ (Perpendicular) | ε|| (Parallel) | Dielectric Anisotropy (Δε) | Reference | | :--- | :--- | :--- | :--- | :--- | | 25.0 | 6.7 | 19.7 | 13.0 |[5] | | 30.0 | 7.0 | 18.0 | 11.0 |[5] | | 34.0 | 7.5 | 15.5 | 8.0 |[5] |

Note: The dielectric anisotropy at room temperature is often cited as approximately +11.5.[3]

Experimental Protocol: Capacitance Measurement

Dielectric properties are determined by measuring the capacitance of a liquid crystal cell with a known geometry.

-

Cell Preparation: Two types of cells are used:

-

Planar Cell: The inner surfaces are treated to align the 5CB director parallel to the surfaces. This configuration measures ε⊥ when the electric field is applied across the cell.

-

Homeotropic Cell: The surfaces are treated to align the director perpendicular to the surfaces. This configuration measures ε||.

-

-

Filling: The cells are filled with 5CB in its isotropic phase via capillary action and then slowly cooled to the desired temperature in the nematic phase.

-

Measurement: An LCR meter is used to measure the capacitance of the filled cell (CLC) and the empty cell (Cair) at a specific frequency (typically 1 kHz).

-

Calculation: The dielectric permittivity is calculated using the formula ε = CLC / Cair. This is repeated for both cell configurations across a range of temperatures.

Elastic Properties

The response of a nematic liquid crystal to an external field or surface anchoring is governed by its elastic properties, described by the Frank elastic constants: K₁₁ (splay), K₂₂ (twist), and K₃₃ (bend).

| Temperature (°C) | K₁₁ (Splay) (pN) | K₂₂ (Twist) (pN) | K₃₃ (Bend) (pN) | Reference |

| 24 | 6.5 | 3.5 | 9.8 | [11] |

| 26 | 6.2 | 3.9 | 8.2 | [11] |

| 30 | 5.3 | 3.2 | 5.8 | [11] |

Experimental Protocol: Fréedericksz Transition

The splay (K₁₁) and bend (K₃₃) elastic constants can be determined by observing the electric-field-induced Fréedericksz transition.

-

Cell and Setup: A planar-aligned 5CB cell of known thickness is placed in a circuit where its capacitance can be monitored.

-

Field Application: An AC electric field is applied across the cell, perpendicular to the initial director orientation.

-

Threshold Voltage (Vₜ): The voltage is slowly increased. The Fréedericksz transition occurs at a sharp threshold voltage (Vₜ) where the director begins to reorient to align with the field. This onset is detected as a change in the cell's capacitance.

-

Calculation of K₁₁: The splay elastic constant is calculated from the threshold voltage using the equation: Vₜ = π * sqrt(K₁₁ / (ε₀ * Δε)), where ε₀ is the vacuum permittivity and Δε is the dielectric anisotropy.

-

Above Threshold Analysis (for K₃₃): By analyzing the full capacitance-voltage (C-V) curve above the threshold, and fitting it to the predictions of continuum theory, the bend elastic constant (K₃₃) can also be extracted.[12][13]

Viscoelastic Properties

The dynamics of director reorientation are determined by a balance between elastic torques and viscous dissipation. The most important viscous parameter is the rotational viscosity, γ₁, which describes the internal friction associated with the rotation of the director.

| Temperature (°C) | Rotational Viscosity (γ₁) (mPa·s) | Reference |

| 25 | ~120 | [14][15] |

| 30 | ~70 | [14][15] |

Note: Other viscosity coefficients, such as the Miesowicz viscosities, have also been characterized for 5CB. The viscosity is strongly temperature-dependent, decreasing rapidly as temperature approaches TNI.[13][14]

Experimental Protocol: Transient Current Measurement

The rotational viscosity (γ₁) can be determined by measuring the transient current that flows when a voltage is applied to a planar liquid crystal cell.

-

Setup: A planar-aligned 5CB cell is connected to a voltage source and a sensitive ammeter.

-

Voltage Step: A step voltage (V > Vₜ) is applied to the cell, causing the director to rotate.

-

Current Measurement: As the director rotates, the cell's capacitance changes, leading to a displacement current. This current exhibits a characteristic peak at a specific time, tₚ.

-

Calculation: The rotational viscosity γ₁ is extracted from the peak time (tₚ), as the reorientation dynamics are directly related to the ratio of γ₁ to the elastic and dielectric torques.[15]

References

- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

- 7. ossila.com [ossila.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.aip.org [pubs.aip.org]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

4-Pentylbiphenyl molecular formula and weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the core physicochemical properties of 4-Pentylbiphenyl, a biphenyl (B1667301) derivative. The information is presented to be a valuable resource for professionals engaged in chemical research and development.

Core Physicochemical Data

The fundamental molecular properties of 4-Pentylbiphenyl are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and material specification.

| Property | Value |

| Molecular Formula | C₁₇H₂₀ |

| Molecular Weight | 224.34 g/mol [1][2] |

Experimental Protocols

Conceptual Synthetic Approach: Suzuki-Miyaura Coupling

The synthesis could theoretically be achieved by the palladium-catalyzed cross-coupling of 4-pentylphenylboronic acid with a halobenzene (e.g., bromobenzene) in the presence of a suitable base. This method is widely used for creating carbon-carbon bonds to form biaryl compounds. The general steps would involve:

-

Reaction Setup: Combining the aryl boronic acid and the aryl halide in a flask with a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃).

-

Solvent Addition: Adding a degassed solvent system, often a mixture of an organic solvent like toluene (B28343) or dioxane with water.

-

Reaction Execution: Heating the mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, with progress monitored by a technique like Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture would be cooled, and the product extracted using an organic solvent. The combined organic layers would then be washed, dried, and the solvent evaporated. The final product would be purified, typically using column chromatography.

It is important to note that this is a generalized theoretical pathway, and a specific, validated experimental protocol for 4-Pentylbiphenyl was not found.

Molecular Structure Representation

The following diagram illustrates the elemental composition of the 4-Pentylbiphenyl molecular formula.

References

The Genesis of a Liquid Crystal Precursor: A Technical History of 4-Pentylbiphenyl

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

4-Pentylbiphenyl (B1172339), a simple yet pivotal organic molecule, holds a significant place in the history of materials science. While its cyanated derivative, 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), famously ushered in the age of practical liquid crystal displays (LCDs), the story of 4-pentylbiphenyl itself is one of fundamental research that laid the groundwork for this technological revolution. This technical guide delves into the discovery and history of 4-pentylbiphenyl, providing a detailed look at its synthesis, properties, and the scientific context of its emergence. The work of George William Gray and his team at the University of Hull in the early 1970s was instrumental in the systematic design of liquid crystalline materials, and the synthesis of 4-alkylbiphenyls was a crucial step in this journey.[1][2]

Historical Context: The Quest for Room-Temperature Liquid Crystals

The field of liquid crystals, while discovered in the late 19th century, remained largely a scientific curiosity for decades. A significant hurdle to their practical application was the lack of materials that exhibited liquid crystalline properties at or near room temperature. In the early 1970s, the UK Ministry of Defence funded a research program at the University of Hull, led by George William Gray, with the specific goal of discovering such materials for use in next-generation display technologies.[1] This research was not a matter of serendipity but a systematic exploration of the relationship between molecular structure and liquid crystalline behavior.

The core hypothesis was that a molecule with a rigid, linear core and flexible terminal groups would be conducive to forming a stable nematic phase over a useful temperature range. The biphenyl (B1667301) group was an ideal candidate for the rigid core, and alkyl chains of varying lengths were chosen for the flexible termini. This systematic approach led to the synthesis of a series of 4-alkylbiphenyls and their derivatives, ultimately culminating in the discovery of the remarkable properties of the cyanobiphenyls.

The First Synthesis: A Representative Pathway

Experimental Protocols

The following protocols are representative of the methods likely used for the first synthesis of 4-pentylbiphenyl, based on established organic chemistry reactions of the time.

Step 1: Friedel-Crafts Acylation of Biphenyl to form 4-Pentanoylbiphenyl

This reaction introduces the five-carbon acyl group to the biphenyl core.

-

Materials:

-

Biphenyl

-

Valeryl chloride (Pentanoyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (or another suitable inert solvent like carbon disulfide)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, biphenyl (1.0 eq) is dissolved in dichloromethane.

-

The flask is cooled in an ice bath to 0°C.

-

Anhydrous aluminum chloride (1.1 - 2.0 eq) is added portion-wise to the stirred solution, maintaining the temperature below 5°C.[7]

-

Valeryl chloride (1.1 - 1.3 eq) is added dropwise to the suspension, ensuring the temperature remains at 0-5°C.[7]

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then heated to reflux for 10-30 minutes.[7]

-

The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of the biphenyl starting material.

-

Upon completion, the reaction mixture is cooled back to 0°C and carefully poured onto a mixture of crushed ice and concentrated HCl with vigorous stirring to quench the reaction and decompose the aluminum chloride complex.[8]

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.[7]

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude 4-pentanoylbiphenyl is then purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane).

-

Step 2: Huang-Minlon Reduction of 4-Pentanoylbiphenyl to 4-Pentylbiphenyl

This step reduces the ketone to a methylene (B1212753) group, yielding the final product.

-

Materials:

-

4-Pentanoylbiphenyl

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH)

-

Diethylene glycol or ethylene (B1197577) glycol

-

-

Procedure:

-

4-Pentanoylbiphenyl (1.0 eq), potassium hydroxide (3.0 eq), and hydrazine hydrate (excess) are placed in a round-bottom flask with diethylene glycol as the solvent.[5][6]

-

The mixture is heated to reflux for a period to allow for the formation of the hydrazone.

-

Water and excess hydrazine are then removed by distillation.[6]

-

The reaction temperature is then raised to around 200°C to facilitate the decomposition of the hydrazone and the evolution of nitrogen gas.[5]

-

The reaction is monitored by TLC until the starting ketone is consumed.

-

After cooling, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or hexane).

-

The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent.

-

The solvent is removed under reduced pressure, and the resulting crude 4-pentylbiphenyl can be purified by vacuum distillation or column chromatography.

-

Data Presentation

Physical and Chemical Properties of 4-Pentylbiphenyl

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₀ | [9] |

| Molecular Weight | 224.34 g/mol | [9] |

| CAS Number | 7116-96-3 | [9] |

| Appearance | - | - |

| Density | 0.943 g/mL at 25 °C (lit.) | - |

| Refractive Index (n20/D) | 1.57 (lit.) | - |

| XLogP3 | 6.6 | [9] |

Note: Data on melting and boiling points for 4-pentylbiphenyl specifically are not consistently reported across publicly available safety data sheets and chemical databases. The values for the closely related 4-cyano-4'-pentylbiphenyl are a melting point of 22.5 °C and a boiling point of 140-150 °C at 0.5 mmHg.[1]

Spectroscopic Data of 4-Pentylbiphenyl

| Spectroscopic Technique | Key Features | Source |

| ¹H NMR | Signals corresponding to the aromatic protons of the biphenyl core and the aliphatic protons of the pentyl chain. | [9] |

| Mass Spectrometry (GC-MS) | Molecular ion peak (M+) at m/z 224, with characteristic fragmentation patterns. | [9] |

| IR Spectroscopy | C-H stretching vibrations for aromatic and aliphatic groups, C=C stretching for the aromatic rings. | [9] |

| Raman Spectroscopy | Characteristic peaks for the biphenyl backbone and the pentyl group. | [9] |

Mandatory Visualization

Synthetic Pathway of 4-Pentylbiphenyl

References

- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 2. Liquid crystal - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Wolff-Kishner Reduction & Huang-Minlon Modification Explained [unacademy.com]

- 5. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 6. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. websites.umich.edu [websites.umich.edu]

- 9. 4-Pentylbiphenyl | C17H20 | CID 81546 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 40817-08-1 (4-Cyano-4'-pentylbiphenyl)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the properties of the chemical compound with CAS number 40817-08-1, scientifically known as 4-Cyano-4'-pentylbiphenyl and commonly referred to as 5CB. This molecule was first synthesized in 1972 by George William Gray, Ken Harrison, and J.A. Nash at the University of Hull.[1] 5CB is a prominent member of the cyanobiphenyl family of liquid crystals and is widely utilized in materials science, particularly in the manufacturing of liquid crystal displays (LCDs).[1] While its primary applications lie in the realm of electronic and optical materials, this guide also addresses its known toxicological profile and the current understanding of its biological interactions, which is of pertinent interest to researchers in the life sciences and drug development.

Chemical and Physical Properties

4-Cyano-4'-pentylbiphenyl is an organic compound with the molecular formula C₁₈H₁₉N.[2][3] Its structure consists of a biphenyl (B1667301) core with a pentyl group (-C₅H₁₁) attached to one phenyl ring and a cyano group (-C≡N) at the para position of the other. This combination of a flexible alkyl chain and a polar cyano group is responsible for its characteristic liquid crystalline properties.[3]

Tabulated Physicochemical Data

The following tables summarize the key quantitative data for 4-Cyano-4'-pentylbiphenyl.

| Identifier | Value | Reference |

| CAS Number | 40817-08-1 | [2][4] |

| IUPAC Name | 4'-(pentyl)-[1,1'-biphenyl]-4-carbonitrile | [4] |

| Synonyms | 5CB, 4'-Pentyl-4-biphenylcarbonitrile, 4-Pentyl-4'-cyanobiphenyl | [5] |

| Molecular Formula | C₁₈H₁₉N | [2][3] |

| Molecular Weight | 249.35 g/mol | [2] |

| Physical Property | Value | Reference |

| Appearance | White to light yellow crystalline solid or liquid | [6] |

| Melting Point | 22.5 °C (Crystal to Nematic Phase Transition) | [1] |

| Boiling Point | 140-150 °C at 0.5 mmHg | [6] |

| Density | 1.008 g/mL at 25 °C | |

| Refractive Index | n20/D 1.532 | |

| Solubility | Insoluble in water. Soluble in chloroform (B151607) and acetone. | [2] |

Toxicological Profile

The toxicological data for 4-Cyano-4'-pentylbiphenyl is primarily derived from safety data sheets and limited specific studies. It is classified as harmful if swallowed, inhaled, or in contact with skin, and it is known to cause skin and eye irritation.[5][7]

| Hazard Classification | Description | Reference |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 - Harmful | [5][7] |

| Skin Corrosion/Irritation | Category 2 - Causes skin irritation | [5][7] |

| Serious Eye Damage/Eye Irritation | Category 2A - Causes serious eye irritation | [5][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 - May cause respiratory irritation | [5][7] |

A study investigating the effects of thermotropic liquid crystals on bacteria found that 5CB is toxic to one or more forms of bacteria. This suggests that while primarily used in material science, its potential bioactivity warrants consideration in applications where it may come into contact with biological systems.

Biological Activity and Mechanism of Action

Currently, there is a significant lack of in-depth research on the specific pharmacological or biological mechanisms of action of 4-Cyano-4'-pentylbiphenyl in mammalian systems. The majority of the available literature focuses on its physical properties and applications in liquid crystal displays. Its "mechanism of action" in these devices is based on the alignment of its molecules in response to an electric field, which alters the passage of light.[2]

No specific cellular signaling pathways have been identified as being directly modulated by 5CB. While its structural similarity to polychlorinated biphenyls (PCBs) might raise concerns about potential endocrine-disrupting effects, there is no direct evidence to suggest that 5CB acts as an endocrine disruptor. The toxicology of PCBs is well-documented to be dependent on the number and position of chlorine atoms, which are absent in 5CB.

The primary biological effect observed is its general toxicity at higher concentrations, as indicated in its safety profile. Further research is required to determine if 5CB has any specific cellular targets or biological activities at non-toxic concentrations.

Experimental Protocols

Synthesis of 4-Cyano-4'-pentylbiphenyl

A general method for the synthesis of 4-Cyano-4'-pentylbiphenyl involves a multi-step process starting from biphenyl. A common route is the Suzuki coupling reaction between a pentyl-substituted phenylboronic acid and a cyano-substituted bromobenzene, or vice versa, in the presence of a palladium catalyst.

Illustrative Synthesis Workflow:

Caption: A simplified workflow for the synthesis of 4-Cyano-4'-pentylbiphenyl via Suzuki coupling.

Logical Relationships and Potential Research Directions

The unique properties of 4-Cyano-4'-pentylbiphenyl stem from its molecular structure, which combines a rigid aromatic core with a flexible alkyl chain and a polar nitrile group. This relationship is depicted in the diagram below.

Caption: Relationship between the molecular structure of 5CB and its properties.

Given the widespread use of 5CB and the lack of comprehensive biological data, several research avenues could be explored:

-

Cytotoxicity and Genotoxicity Studies: In-depth analysis of its effects on various cell lines to understand its toxic potential at a cellular level.

-

Endocrine Disruption Assays: Targeted studies to definitively rule in or out any endocrine-disrupting activity.

-

Metabolism and Pharmacokinetic Studies: Investigation into how the compound is metabolized and distributed in biological systems.

-

Interaction with Cellular Membranes: Given its amphiphilic nature, studies on its potential to interact with and disrupt cell membranes could provide insights into its mechanism of toxicity.

Conclusion

4-Cyano-4'-pentylbiphenyl (CAS 40817-08-1) is a well-characterized compound with significant applications in materials science. Its chemical and physical properties are thoroughly documented, making it a reliable component in the manufacturing of liquid crystal displays. However, for drug development professionals and life science researchers, it is crucial to recognize that the biological profile of this compound is largely incomplete. The existing toxicological data indicates a need for careful handling, but a deeper understanding of its potential interactions with biological systems is lacking. Future research should focus on filling these knowledge gaps to ensure a comprehensive understanding of the safety and potential bioactivity of this widely used chemical.

References

- 1. 4-Cyano-4'-pentylbiphenyl - Wikipedia [en.wikipedia.org]

- 2. The Role of Liquid Crystal Elastomers in Pioneering Biological Applications | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Cyano-4'-pentylbiphenyl | C18H19N | CID 92319 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Cyano-4'-pentylbiphenyl SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 6. Buy 4-Cyano-4'-pentylbiphenyl | 40817-08-1 [smolecule.com]

- 7. Liquid Crystalline Materials for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 4-Pentylbiphenyl in Organic Solvents

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the solubility of 4-pentylbiphenyl (B1172339) in organic solvents, designed for researchers, scientists, and professionals in drug development. Due to a lack of extensive quantitative data in publicly available literature, this document focuses on qualitative solubility characteristics and provides a detailed experimental protocol for the quantitative determination of solubility. The methodologies outlined herein are based on the widely accepted shake-flask method, a gold standard for equilibrium solubility measurement. Furthermore, this guide includes a visual representation of the experimental workflow to aid in the practical application of these protocols.

Introduction to 4-Pentylbiphenyl

4-Pentylbiphenyl is an organic compound featuring a biphenyl (B1667301) core with a pentyl group attached at the 4-position. Unlike its well-studied counterpart, 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), 4-pentylbiphenyl is not a liquid crystal. Its molecular structure, consisting of a non-polar aromatic biphenyl core and a non-polar aliphatic pentyl chain, governs its solubility behavior in various organic solvents. Understanding its solubility is crucial for applications in organic synthesis, materials science, and as a potential intermediate in the manufacturing of more complex molecules. The principle of "like dissolves like" is fundamental to predicting its solubility, suggesting higher solubility in non-polar and weakly polar organic solvents.

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data for 4-pentylbiphenyl in a wide range of organic solvents. However, based on the solubility of the parent compound, biphenyl, and other alkyl-substituted biphenyls, a qualitative assessment of solubility can be inferred. Biphenyl itself is generally soluble in many organic solvents.[1] The presence of the pentyl group in 4-pentylbiphenyl is expected to enhance its solubility in non-polar solvents.

For research and development purposes, it is imperative to experimentally determine the solubility of 4-pentylbiphenyl in the specific solvents relevant to a particular application. The following table summarizes the available qualitative data and provides a template for recording experimentally determined quantitative values.

| Organic Solvent | Chemical Formula | Qualitative Solubility (Predicted) | Quantitative Solubility (mg/mL at 25°C) |

| Hexane | C₆H₁₄ | Very Soluble | Data not available |

| Toluene | C₇H₈ | Very Soluble | Data not available |

| Chloroform | CHCl₃ | Soluble | Data not available |

| Acetone | C₃H₆O | Soluble | Data not available |

| Ethyl Acetate | C₄H₈O₂ | Soluble | Data not available |

| Ethanol | C₂H₅OH | Sparingly Soluble | Data not available |

| Methanol | CH₃OH | Sparingly Soluble | Data not available |

| Water | H₂O | Insoluble | Data not available |

Experimental Protocol for Solubility Determination

The recommended method for determining the equilibrium solubility of a solid compound like 4-pentylbiphenyl is the shake-flask method.[2] This protocol ensures that a saturated solution is formed and that the measured concentration represents the true equilibrium solubility at a given temperature.

3.1. Materials and Equipment

-

4-Pentylbiphenyl (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and solvent-resistant filters (e.g., PTFE, 0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

3.2. Experimental Procedure

-

Preparation of Supersaturated Solution: Add an excess amount of solid 4-pentylbiphenyl to a pre-weighed vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.[2]

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.[2]

-

Equilibration: Seal the vial tightly and place it in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.[2]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment. For fine suspensions, centrifugation at the same temperature can be used to achieve a clear separation of the solid and liquid phases.[2]

-

Sampling: Carefully withdraw a sample of the clear supernatant using a syringe.[2]

-

Filtration: Immediately filter the sample through a solvent-resistant filter to remove any undissolved microcrystals.[2]

-

Dilution: Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.[2]

-

Quantification: Analyze the concentration of 4-pentylbiphenyl in the diluted sample using a calibrated analytical technique such as HPLC-UV or UV-Vis spectrophotometry.[2]

-

Calculation: Calculate the solubility of 4-pentylbiphenyl in the solvent based on the measured concentration and the dilution factor. The results are typically expressed in units of g/100 mL or mol/L.[2]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 4-pentylbiphenyl using the shake-flask method.

Conclusion

While quantitative solubility data for 4-pentylbiphenyl in organic solvents is not extensively documented, this guide provides a robust framework for its experimental determination. The detailed shake-flask protocol and the accompanying workflow diagram offer a clear and actionable path for researchers to obtain reliable and reproducible solubility data. Such data is essential for the effective use of 4-pentylbiphenyl in scientific research and industrial applications. It is recommended that any experimentally determined solubility values be documented and shared to enrich the collective knowledge base for this compound.

References

Crystalline Polymorphism of 4-Cyano-4'-pentylbiphenyl (5CB): An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the crystalline polymorphism of 4-Cyano-4'-pentylbiphenyl (5CB), a benchmark nematic liquid crystal. The document delves into the various crystalline forms of 5CB, their thermodynamic properties, and the kinetic factors influencing their formation. Detailed experimental protocols for the characterization of these polymorphs using Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and other relevant techniques are presented. All quantitative data is summarized in structured tables for comparative analysis. Furthermore, logical pathways of polymorphic transformations are visualized using Graphviz diagrams to facilitate a deeper understanding of the material's behavior under different thermal conditions. This guide is intended for researchers, scientists, and professionals in the fields of materials science, chemistry, and drug development who are engaged with liquid crystal research and applications.

Introduction

4-Cyano-4'-pentylbiphenyl, commonly known as 5CB, is one of the most extensively studied liquid crystal materials due to its nematic phase at room temperature and its importance in the development of liquid crystal displays (LCDs)[1][2][3]. The molecular structure of 5CB, consisting of a biphenyl (B1667301) core, a polar cyano group, and a flexible pentyl chain, dictates its self-assembly into different ordered phases upon temperature variation[1]. Beyond its well-known nematic and isotropic liquid phases, 5CB exhibits a rich and complex crystalline polymorphism[4][5]. The formation of different crystalline structures, or polymorphs, is highly dependent on the thermal history of the sample, including heating and cooling rates[4][6].

Understanding and controlling the crystalline polymorphism of 5CB is crucial for a variety of applications, as the physical properties of the solid state can significantly impact the performance and stability of devices. This guide aims to provide a detailed technical resource on the known crystalline polymorphs of 5CB, their phase transitions, and the experimental methodologies used for their characterization.

Crystalline Polymorphs and Phase Transitions of 5CB

The polymorphism of 5CB is characterized by the existence of at least two crystalline forms, a metastable form (C1) and a stable form (C2), in addition to a glassy liquid crystal (GLC) or glass-like state (GLS) that can be formed under rapid cooling[4][7]. The sequence of phase transitions is intricately linked to the thermal treatment of the sample[4][5].

Upon cooling from the nematic phase, slow cooling rates (≤ 0.2 K/min) tend to favor the formation of the C1 crystalline phase[7]. In contrast, rapid cooling (≥5 K/min) can lead to the formation of a glassy liquid crystal phase with a glass transition temperature (Tg) of approximately 208 K[7]. When this glassy state is heated, it undergoes a transition to the metastable crystalline phase (C1), which then transforms into the more stable crystalline phase (C2) before finally melting into the nematic phase[4].

The primary phase transitions of 5CB are:

-

Crystalline to Nematic: This transition typically occurs around 22.5 °C[1][2].

-

Nematic to Isotropic: This transition occurs at approximately 35.0 °C[1][2].

The sub-zero temperature transitions between the polymorphic forms are also of significant interest. For a quenched sample, heating reveals an exothermic transition from the glass-like state to the metastable C1 phase, followed by another exothermic transition to the stable C2 phase[4].

Quantitative Thermodynamic Data

The thermodynamic parameters associated with the phase transitions of 5CB's polymorphs have been investigated primarily through Differential Scanning Calorimetry (DSC). The following tables summarize the key quantitative data reported in the literature.

| Transition | Transition Temperature (°C) | Transition Temperature (K) | Enthalpy (ΔH) (J/g) | Reference |

| Stable Crystalline (C2) to Nematic | 23.8 | 296.95 | 58.9 | [4] |

| Nematic to Isotropic | 36.9 | 310.05 | 1.8 | [4] |

| Glass-like State (GLS) to Metastable Crystalline (C1) | -35.8 | 237.35 | -33.5 (exothermic) | [4] |

| Metastable Crystalline (C1) to Stable Crystalline (C2) | -21.9 | 251.25 | -3.6 (exothermic) | [4] |

| Nematic to Crystalline (on slow cooling) | ~22.5 | ~295.65 | - | [7] |

| Glass Transition (on rapid cooling) | -65.15 | 208 | - | [7] |

Table 1: Phase Transition Temperatures and Enthalpies of 5CB Polymorphs.

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** | Reference |

| Monoclinic | P2₁/a | 8.249 | 16.022 | 10.935 | 95.09 | [8] |

Table 2: Crystallographic Data for a 5CB Polymorph at 253 K.

Experimental Protocols

A thorough understanding of the crystalline polymorphism of 5CB necessitates the use of various analytical techniques. This section provides detailed methodologies for the key experiments cited.

Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the transition temperatures and enthalpies of the various polymorphic forms.

-

Objective: To measure the heat flow associated with the phase transitions of 5CB as a function of temperature.

-

Instrumentation: A power-compensated or heat-flux DSC instrument equipped with a cooling accessory (e.g., liquid nitrogen) is required for sub-ambient temperature measurements.

-

Sample Preparation:

-

Accurately weigh 1-5 mg of 5CB into a hermetically sealed aluminum pan.

-

Ensure the pan is properly sealed to prevent any loss of material during heating.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Experimental Procedure for Investigating Polymorphism:

-

Place the sample and reference pans into the DSC cell.

-

To study the formation of the glassy state and metastable phases, first heat the sample to the isotropic phase (e.g., 40 °C) to erase any previous thermal history.

-

Rapidly cool the sample to a low temperature (e.g., -90 °C) at a high cooling rate (e.g., 25 °C/min) to induce the formation of the glass-like state.

-

Heat the sample at a controlled rate (e.g., 8-10 °C/min) to observe the exothermic transitions from the glassy state to the metastable and stable crystalline forms, followed by the endothermic melting to the nematic phase.

-

To study the stable crystalline form, cool the sample from the nematic phase at a slow rate (e.g., 0.2 °C/min) to induce crystallization into the C1 and subsequently C2 form.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to observe the melting of the stable crystalline phase.

-

-

Data Analysis:

-

The peak temperatures of the endothermic and exothermic events on the DSC thermogram correspond to the transition temperatures.

-

The enthalpy of transition (ΔH) is calculated by integrating the area under the transition peak.

-

X-ray Diffraction (XRD)

XRD is used to determine the crystal structure of the different polymorphs.

-

Objective: To obtain diffraction patterns that provide information about the atomic arrangement within the crystalline lattices of the 5CB polymorphs.

-

Instrumentation: A powder X-ray diffractometer with a temperature-controlled stage is essential for studying the different crystalline phases.

-

Sample Preparation:

-

A small amount of 5CB is placed on a sample holder.

-

To obtain a specific polymorph, the sample must be subjected to the desired thermal treatment in-situ on the temperature-controlled stage, following the protocols described for DSC. For example, to study the C2 phase, the sample would be slowly cooled from the nematic phase.

-

-

Experimental Procedure:

-

Mount the sample holder onto the goniometer of the diffractometer.

-

Set the temperature of the stage to the desired value to maintain the polymorph of interest.

-

The sample is irradiated with a monochromatic X-ray beam (commonly Cu Kα radiation).

-

The diffracted X-rays are detected as a function of the diffraction angle (2θ).

-

The 2θ range is typically scanned from a low to a high angle to capture all relevant diffraction peaks.

-

-

Data Analysis:

-

The positions (2θ values) and intensities of the diffraction peaks are used to determine the crystal system, space group, and unit cell parameters of the polymorph.

-

Each polymorph will have a unique powder XRD pattern.

-

Visualizing Polymorphic Pathways

The relationship between the thermal history and the resulting polymorphic form can be represented as a logical workflow. The following diagrams, generated using the DOT language, illustrate these pathways.

Caption: Thermal pathways for the formation of 5CB polymorphs.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. barron.rice.edu [barron.rice.edu]

- 4. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 5. Phase equilibrium and dielectric relaxation in mixture of 5CB with dilute dimethyl phthalate: effect of coupling between orientation and composition fluctuations on molecular dynamics in isotropic one-phase state - Soft Matter (RSC Publishing) [pubs.rsc.org]

- 6. journals.iucr.org [journals.iucr.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. worldscientific.com [worldscientific.com]

An In-depth Technical Guide to Molecular Dynamics Simulations of 5CB

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies, parameters, and data analysis techniques employed in the molecular dynamics (MD) simulations of 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), a model liquid crystal.

Introduction

4-cyano-4'-pentylbiphenyl (5CB) is one of the most extensively studied liquid crystal materials, primarily due to its nematic phase being present at room temperature.[1][2][3] This property makes it an ideal candidate for both experimental and computational investigations into the behavior of liquid crystals. Molecular dynamics simulations offer a powerful lens through which the microscopic origins of the macroscopic properties of 5CB can be understood. These simulations provide insights into phase transitions, molecular ordering, and dynamic properties that are crucial for the development of new materials and technologies, including applications in drug delivery and display technologies.[4][5]

The 5CB molecule consists of a rigid biphenyl (B1667301) core, a polar cyano (-CN) group, and a flexible pentyl (-C5H11) alkyl chain.[1] This combination of a rigid, aromatic core and a flexible tail gives rise to its liquid crystalline properties. The strong dipole moment of the cyano group leads to significant dipole-dipole interactions and the formation of antiparallel molecular arrangements, which are a key feature of its nematic phase.[1][2][3][6][7]

Experimental Protocols: Simulating 5CB